Lactosylsphingosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

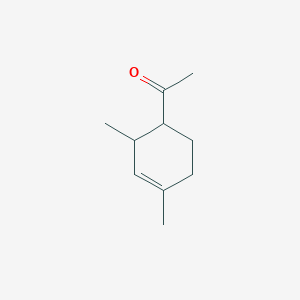

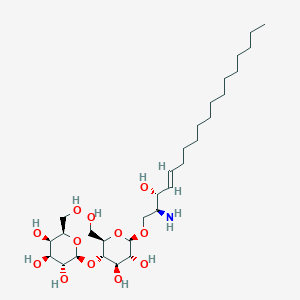

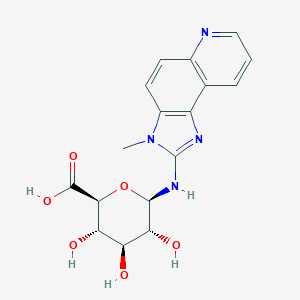

Lactosylsphingosine is a bioactive sphingolipid, a form of lactosylceramide that lacks the fatty acyl group . It has been found to reduce the viability of human neutrophils in a concentration-dependent manner . Unlike lactosylceramide, lactosylsphingosine does not affect protein synthesis and cell proliferation in cardiomyocytes . It is a precursor in the synthesis of lyso-ganglioside GM3 .

Synthesis Analysis

A new short route was developed for the chemical synthesis of lactosylsphingosine from the commercially available Garner’s aldehyde . Two glycosyltransferases, including Campylobacter jejuni β1-4GalNAcT (CjCgtA) and β1-3-galactosyltransferase (CjCgtB), were improved on their soluble expression in E. coli and enzyme stability by fusing with an N-terminal maltose binding protein (MBP) .Molecular Structure Analysis

The molecular formula of Lactosylsphingosine is C30H57NO12 . Its formal name is (2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside .Physical And Chemical Properties Analysis

Lactosylsphingosine is a solid substance . It is soluble in Chloroform:Methanol:Water (2:1:0.1), DMSO, and water . Its formula weight is 623.8 .Aplicaciones Científicas De Investigación

Bioactive Sphingolipid

Lactosylsphingosine is a bioactive sphingolipid . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They play important roles in signal transmission and cell recognition.

Immunology & Inflammation

Lactosylsphingosine has been used in research related to Immunology and Inflammation . It’s involved in various cellular processes such as cell growth, differentiation, and apoptosis, which are critical for immune response and inflammation.

Lipid Biochemistry

In the field of Lipid Biochemistry, Lactosylsphingosine is a significant compound . It’s a part of complex sphingolipids, which are essential components of cell membranes and have various biological functions including cell recognition and signal transduction.

Neutrophil Viability

Research has shown that Lyso-lactosylceramide, a form of Lactosylsphingosine, reduces the viability of human neutrophils in a concentration-dependent manner . Neutrophils are a type of white blood cell that is one of the first cell types to travel to the site of an infection.

Cardiomyocyte Research

Unlike lactosylceramide, Lactosylsphingosine has no effect on protein synthesis and cell proliferation in cardiomyocytes . Cardiomyocytes are the cells that make up the cardiac muscle, or heart muscle.

Precursor in Synthesis

Lactosylsphingosine is a precursor in the synthesis of lyso-ganglioside G M3 . Gangliosides are molecules that consist of a glycosphingolipid with one or more sialic acids linked on the sugar chain. They play important roles in cellular recognition and cell-to-cell communication.

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19-,20+,21+,22+,23-,24-,25+,26+,27+,28+,29+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKSCOKUMZMISB-GPWKTZPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lactosylsphingosine | |

CAS RN |

109785-20-8 |

Source

|

| Record name | Lactosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109785208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxybicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B51304.png)